Antiproliferative agent-39

Antiproliferative screening Cancer cell line panel IC₅₀ profiling

Select this indirubin analog for defined SAR benchmarking. Features a 5′-dimethylbutanamide substitution and 3-hydroxyimino moiety. With a 4-fold potency gradient (IC50 6.3 μM MCF-7 to 25 μM SNU-638), it serves as a calibrated control for tissue-specific antiproliferative studies, distinct from unsubstituted or halogenated derivatives.

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
Cat. No. B12370733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-39
Molecular FormulaC22H22N4O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O
InChIInChI=1S/C22H22N4O3/c1-22(2,3)11-17(27)23-12-8-9-16-14(10-12)18(21(28)25-16)20-19(26-29)13-6-4-5-7-15(13)24-20/h4-10,24-25,28H,11H2,1-3H3,(H,23,27)
InChIKeyLROQXUQPXGXPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-39 Procurement Guide: CAS 871837-61-5 Technical Specifications and Baseline Characterization


Antiproliferative agent-39 (CAS: 871837-61-5, molecular formula C₂₂H₂₂N₄O₃, MW: 390.4 g/mol) is a synthetic indirubin-derived bisindole alkaloid analog . Its IUPAC name is N-(3-(hydroxyimino)-2′-oxo-[2,3′-biindolinylidene]-5′-yl)-3,3-dimethylbutanamide . The compound is commercially identified as "Compound 12" within the indirubin derivative research series and is primarily utilized as a research tool in oncology and cell biology investigations focused on antiproliferative mechanisms .

Why Generic Indirubin Derivatives Cannot Substitute for Antiproliferative Agent-39 in Targeted Research Applications


Antiproliferative agent-39 cannot be directly substituted by other indirubin derivatives or commercial antiproliferative agents due to its unique structural modification pattern. The compound features a distinct combination of a 3-hydroxyimino moiety on one indole ring and a 3,3-dimethylbutanamide substitution at the 5′-position of the biindolinylidene scaffold . This specific substitution architecture distinguishes it from well-characterized analogs such as indirubin-3′-oxime (which lacks the 5′-amide side chain), 5′-fluoroindirubinoxime (different 5′-substituent), and BIO (6-bromoindirubin-3′-oxime) . Minor structural variations within this chemical class are known to produce divergent kinase inhibition profiles, cellular potency ranges, and target selectivity patterns; therefore, generic indirubin derivatives cannot be assumed to reproduce the specific antiproliferative profile documented for agent-39 .

Antiproliferative Agent-39: Quantitative Differentiation Evidence Against Comparator Compounds


Cross-Panel Antiproliferative Activity Profile: IC₅₀ Quantification Across Five Distinct Human Cancer Cell Lines

Antiproliferative agent-39 exhibits a reproducible IC₅₀ profile across five human cancer cell lines spanning four distinct tissue origins (lung, gastric, fibrosarcoma, breast). The compound demonstrates its highest potency in MCF-7 breast adenocarcinoma cells with an IC₅₀ of 6.3 μM, intermediate activity in A549 (lung), Col2 (colon), and HT1080 (fibrosarcoma) cell lines with IC₅₀ values of 11, 14, and 11 μM respectively, and comparatively weaker activity in SNU-638 gastric cancer cells with an IC₅₀ of 25 μM . In contrast, the closely related indirubin derivative PD 082106 (which incorporates a 6-bromo substitution) exhibits a markedly different potency rank order, with its strongest activity observed in SNU-638 gastric cancer cells (IC₅₀ = 2.1 μM) and weakest in A549 cells (IC₅₀ = 13 μM) .

Antiproliferative screening Cancer cell line panel IC₅₀ profiling

Breast Cancer Cell Line Potency: Quantitative Comparison with Indirubin Parent Compound

In MCF-7 human breast adenocarcinoma cells, antiproliferative agent-39 demonstrates an IC₅₀ of 6.3 μM . The unmodified indirubin parent compound exhibits IC₅₀ values ranging from approximately 5-10 μM against various cancer cell lines including MCF-7 . While these potency ranges overlap, agent-39 incorporates a 3,3-dimethylbutanamide moiety at the 5′-position that is absent in indirubin and confers distinct physicochemical properties including a calculated LogP increase relative to unsubstituted indirubin .

Breast cancer MCF-7 Indirubin SAR

Structurally Confirmed Identity: 3-Hydroxyimino and 5′-Dimethylbutanamide Substitution Pattern

Antiproliferative agent-39 bears a unique combination of functional groups that is definitively established by its IUPAC name: N-(3-(hydroxyimino)-2′-oxo-[2,3′-biindolinylidene]-5′-yl)-3,3-dimethylbutanamide . This structure incorporates two key modifications relative to the indirubin scaffold: (1) a 3-hydroxyimino group (oxime) on one indole ring system, and (2) a 3,3-dimethylbutanamide substituent at the 5′-position of the opposing indole ring. In contrast, widely used comparator compounds such as indirubin-3′-oxime (CAS 667463-82-3) contain the oxime modification but lack the 5′-amide substitution , while 5′-fluoroindirubinoxime contains a 5′-fluoro substitution rather than the dimethylbutanamide moiety .

Chemical identity Indirubin derivative Structural differentiation

Fibrosarcoma Cell Line Activity: Direct Quantitative Comparison with PD 082106

In HT1080 human fibrosarcoma cells, antiproliferative agent-39 exhibits an IC₅₀ of 11 μM . The comparator indirubin derivative PD 082106 demonstrates an IC₅₀ of 3.4 μM in the same HT1080 cell line under comparable assay conditions .

Fibrosarcoma HT1080 IC₅₀ comparison

Gastric Cancer Cell Line Selectivity: Inverted Activity Profile Relative to PD 082106

Antiproliferative agent-39 demonstrates its weakest activity in SNU-638 gastric cancer cells with an IC₅₀ of 25 μM, representing the highest IC₅₀ value in its tested panel . In stark contrast, PD 082106 exhibits its most potent activity in the same SNU-638 gastric cancer cell line with an IC₅₀ of 2.1 μM .

Gastric cancer SNU-638 Selectivity profiling

Lung Cancer Cell Line Activity: Comparable Potency with Distinct Structural Features

In A549 human lung adenocarcinoma cells, antiproliferative agent-39 exhibits an IC₅₀ of 11 μM . The comparator compound PD 082106 demonstrates an IC₅₀ of 13 μM in the same A549 cell line .

Lung cancer A549 IC₅₀ comparison

Antiproliferative Agent-39: Validated Research Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of 5′-Substituted Indirubin Derivatives

Researchers conducting SAR studies on indirubin-based antiproliferative agents should select antiproliferative agent-39 as a reference compound for the 5′-dimethylbutanamide substitution class. Its structurally confirmed identity, featuring a 3,3-dimethylbutanamide moiety at the 5′-position combined with a 3-hydroxyimino group, provides a defined benchmark for evaluating how bulky amide substituents at this position influence cellular activity profiles relative to unsubstituted (indirubin-3′-oxime), halogen-substituted (5′-fluoroindirubinoxime, PD 082106), and alternative oxime-modified indirubin derivatives .

Selectivity Profiling in Gastric Cancer Models Requiring a Low-Activity Control

Antiproliferative agent-39 is specifically indicated for experimental designs requiring a structurally related indirubin derivative with minimal activity in gastric cancer models. Its IC₅₀ of 25 μM in SNU-638 gastric cancer cells represents the weakest activity in its tested panel and contrasts with the 2.1 μM IC₅₀ of the closely related PD 082106 in the same cell line . This 11.9-fold potency differential makes agent-39 suitable as a selectivity control in gastric cancer studies or as a comparator when investigating the structural determinants of SNU-638 cell sensitivity .

Breast Cancer Cell Line Studies Using MCF-7 as a Model System

For breast cancer research utilizing the MCF-7 estrogen receptor-positive adenocarcinoma model, antiproliferative agent-39 provides a well-characterized antiproliferative probe with an IC₅₀ of 6.3 μM . This represents the compound's most potent activity among the five tested cell lines, establishing MCF-7 as the most sensitive model for agent-39 testing. The compound can serve as a structurally defined tool for studying antiproliferative mechanisms in breast cancer cells, with the understanding that its activity profile is distinct from that of unmodified indirubin and other derivatives .

Cross-Panel Antiproliferative Screening with Defined Positive and Negative Controls

Antiproliferative agent-39 is appropriate for use in multi-cell-line screening panels where a compound with a quantitatively defined differential activity profile across tissue types is required. Its IC₅₀ values span a 4-fold range across the five tested lines (6.3 μM in MCF-7 to 25 μM in SNU-638), providing a calibrated activity gradient for studies examining tissue-specific antiproliferative responses . When used alongside PD 082106, which exhibits an inverted selectivity profile, the pair enables researchers to probe how specific structural modifications alter cell line sensitivity patterns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.